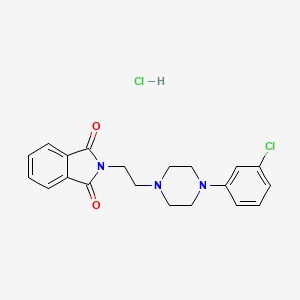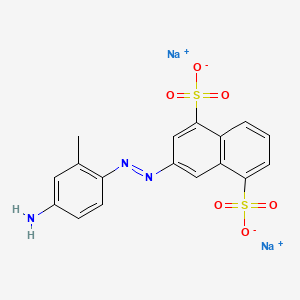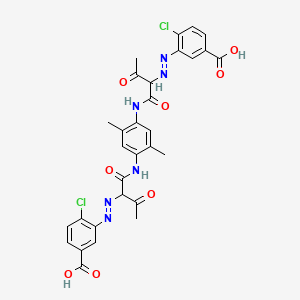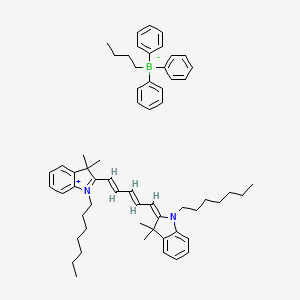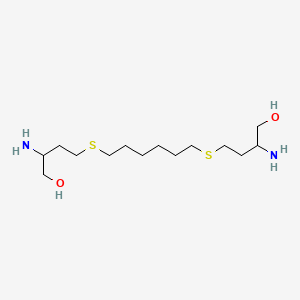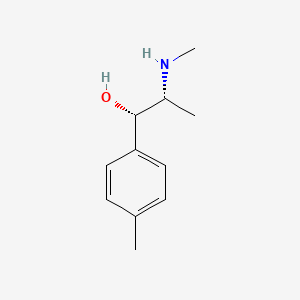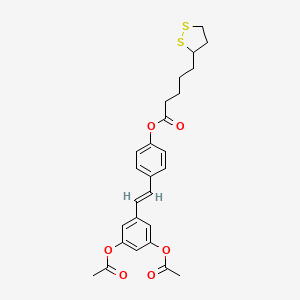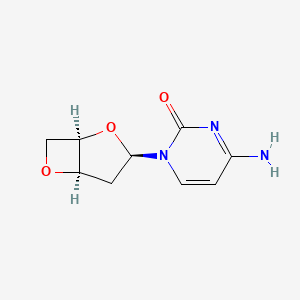
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring, an amino group, and a pentofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and downstream processing to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-5-methyl
- This compound5,6-dihydrothymine
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is unique due to its specific structural features and functional groups
Properties
CAS No. |
7481-87-0 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-amino-1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O3/c10-7-1-2-12(9(13)11-7)8-3-5-6(15-8)4-14-5/h1-2,5-6,8H,3-4H2,(H2,10,11,13)/t5-,6-,8-/m1/s1 |
InChI Key |
MOOPEYFCYHHCPD-ATRFCDNQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CO2)O[C@H]1N3C=CC(=NC3=O)N |
Canonical SMILES |
C1C2C(CO2)OC1N3C=CC(=NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


